molecular formula C12H13NO2 B12802321 1H-1-Benzazepine-2,5-dione, 3,4-dihydro-7,8-dimethyl- CAS No. 88892-77-7

1H-1-Benzazepine-2,5-dione, 3,4-dihydro-7,8-dimethyl-

Cat. No.: B12802321
CAS No.: 88892-77-7
M. Wt: 203.24 g/mol
InChI Key: VBDSIAKHUIKYJJ-UHFFFAOYSA-N
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Description

1H-1-Benzazepine-2,5-dione, 3,4-dihydro-7,8-dimethyl- is a chemical compound with the molecular formula C12H13NO2 It belongs to the class of benzazepines, which are heterocyclic compounds containing a benzene ring fused to an azepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1-Benzazepine-2,5-dione, 3,4-dihydro-7,8-dimethyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable aniline derivative with a cyclic anhydride can lead to the formation of the desired benzazepine dione. The reaction typically requires the use of a catalyst and may be carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of 1H-1-Benzazepine-2,5-dione, 3,4-dihydro-7,8-dimethyl- may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1H-1-Benzazepine-2,5-dione, 3,4-dihydro-7,8-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the dione to diols or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce diols. Substitution reactions can result in a variety of functionalized benzazepine derivatives.

Scientific Research Applications

1H-1-Benzazepine-2,5-dione, 3,4-dihydro-7,8-dimethyl- has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is used in the development of bioactive molecules and as a probe for studying biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1H-1-Benzazepine-2,5-dione, 3,4-dihydro-7,8-dimethyl- involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dihydro-1H-1-benzazepine-2,5-dione
  • 4,5-Dihydro-4-(4-methoxyphenyl)-6-(trifluoromethyl)-1H-1-benzazepine-2,3-dione
  • 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

Uniqueness

1H-1-Benzazepine-2,5-dione, 3,4-dihydro-7,8-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other benzazepine derivatives may not be suitable.

Properties

CAS No.

88892-77-7

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

7,8-dimethyl-3,4-dihydro-1H-1-benzazepine-2,5-dione

InChI

InChI=1S/C12H13NO2/c1-7-5-9-10(6-8(7)2)13-12(15)4-3-11(9)14/h5-6H,3-4H2,1-2H3,(H,13,15)

InChI Key

VBDSIAKHUIKYJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)CCC2=O

Origin of Product

United States

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